molecular formula C16H14ClN5O2 B2707413 2-(2-chlorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide CAS No. 1396880-84-4

2-(2-chlorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide

Cat. No.: B2707413
CAS No.: 1396880-84-4
M. Wt: 343.77
InChI Key: KWPUHUOAHUYSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is a synthetic acetamide derivative featuring a 2-chlorophenyl group attached to the acetamide backbone and a para-substituted phenyl ring bearing a 4-methyl-5-oxo-tetrazole moiety.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-21-16(24)22(20-19-21)13-8-6-12(7-9-13)18-15(23)10-11-4-2-3-5-14(11)17/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPUHUOAHUYSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chlorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-(2-chlorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide typically involves multi-step organic reactions that integrate various functional groups. The presence of the tetrazole moiety is significant as it often contributes to enhanced biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring a tetrazole ring. For instance, similar derivatives have shown promising cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies demonstrate that these compounds can induce apoptosis through mechanisms such as cell cycle arrest and modulation of apoptotic markers like Bax/Bcl-2 and caspase levels .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound AMCF-70.28Apoptosis induction
Compound BHepG29.6Cell cycle arrest
2-(2-chlorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamideTBDTBD

The exact IC50 values for the target compound remain to be fully elucidated but are expected to align with the trends observed in structurally similar compounds.

Antimicrobial Activity

Compounds containing tetrazole and related structures have also been evaluated for their antimicrobial properties. In vitro assays have indicated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications to the aromatic rings can significantly influence antimicrobial potency .

Table 2: Antimicrobial Efficacy

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus100 µg/mL
Compound DEscherichia coli125 µg/mL
2-(2-chlorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamideTBD

Case Studies

A notable study involved the evaluation of a structurally similar compound that demonstrated significant anticancer activity in vivo. This compound was shown to effectively target tumor cells in mouse models, suggesting that the tetrazole derivatives could serve as viable candidates for further development into anticancer therapeutics .

Another investigation focused on the antimicrobial properties of tetrazole derivatives, revealing that modifications in substituents led to notable increases in activity against specific pathogens. The findings underscore the importance of SAR in developing effective antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Studies have indicated that it may exhibit antimicrobial and anticancer properties.

Anticancer Activity

Research has shown that derivatives of similar compounds can inhibit the growth of various cancer cell lines. For instance, compounds with tetrazole rings have demonstrated significant cytotoxicity against breast and colon cancer cells . The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell proliferation.

In vitro studies have indicated that this compound may possess activity against certain bacterial strains, suggesting potential as an antimicrobial agent. The presence of the tetrazole ring enhances its ability to interact with biological targets, potentially leading to new antibiotic formulations .

Pharmacological Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary findings suggest favorable ADME profiles, which are critical for its development as a therapeutic agent.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored various derivatives based on similar structures to assess their anticancer efficacy. The results indicated that compounds with a tetrazole moiety exhibited enhanced potency against multiple cancer cell lines, with growth inhibition percentages exceeding 70% in certain cases .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives were screened against common bacterial pathogens. The results showed promising activity comparable to standard antibiotics, thus highlighting the potential application of this compound in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-(2-chlorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide and related compounds:

Compound Name & Structure Molecular Weight (g/mol) Key Functional Groups Spectral Data (Selected) Notes
Target Compound : 2-(2-chlorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide ~328.5 Tetrazole (4-methyl-5-oxo), 2-chlorophenyl, acetamide Not explicitly reported in evidence Tetrazole may improve metabolic stability; chloro group enhances lipophilicity .
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 393.11 Triazole, naphthyloxy, acetamide IR: 1678 cm⁻¹ (C=O), 785 cm⁻¹ (C–Cl) Triazole’s hydrogen-bonding capacity may influence enzyme inhibition.
N-(5-(2-Chlorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (3d) 443 Thiadiazole, trifluoromethyl, benzylthio 1H NMR: δ 4.00 (–CH2CO–), 7.35–7.97 (aromatic) High MW (443) and trifluoromethyl group increase hydrophobicity. MP: 208°C .
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ~443 Thiazolo-pyridazine, thiophene, acetamide Not explicitly reported Thiophene enhances π-π interactions; thiazolo-pyridazine may affect kinase binding.
Compound d19 : Purine-linked triazolyl-phenyl acetamide Not reported Triazole, purine (1,3-dimethyl-2,6-dioxo) 1H NMR: δ 8.09–8.97 (aromatic, purine protons) Purine moiety suggests potential adenosine receptor or kinase targeting.

Structural and Functional Group Analysis

  • Heterocyclic Cores: The target compound’s tetrazole (4-methyl-5-oxo) contrasts with triazole in 6m and thiadiazole in 3d . Tetrazoles exhibit higher acidity (pKa ~4.9) compared to triazoles (pKa ~10), influencing solubility and ionic interactions .
  • Substituent Effects :

    • 2-Chlorophenyl in the target compound vs. 4-chlorophenyl in 6m and 3d : Ortho-substitution may sterically hinder binding compared to para-substituted analogs.
    • Trifluoromethyl in 3d is strongly electron-withdrawing, increasing resistance to oxidative metabolism.
  • Spectral Trends :

    • IR spectra for acetamide derivatives consistently show C=O stretches near 1670–1680 cm⁻¹ (e.g., 1678 cm⁻¹ in 6m ), confirming amide functionality.
    • 1H NMR chemical shifts for aromatic protons (δ 7.3–8.0) are common across analogs .

Pharmacological Implications

  • Tetrazole vs. Triazole : The target compound’s tetrazole may mimic carboxylate groups in substrates (e.g., angiotensin II receptor antagonists), whereas triazoles in 6m could inhibit cytochrome P450 enzymes.
  • Thiadiazole Derivatives : Compound 3d ’s thiadiazole and trifluoromethyl groups suggest utility in antimicrobial or anticancer contexts, leveraging sulfur’s electron-rich properties.
  • Purine and Thiazolo-pyridazine Moieties : Compound d19 and the thiazolo-pyridazine analog may target nucleotide-binding domains (e.g., kinases), with purine’s hydrogen-bonding capacity critical for affinity.

Q & A

Q. What synthetic routes are recommended for the preparation of 2-(2-chlorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide?

The compound can be synthesized via multi-step reactions involving:

  • Amide bond formation : Reacting a chlorophenyl acetic acid derivative with a tetrazole-containing aniline using coupling agents (e.g., chloroacetyl chloride in refluxing triethylamine) .
  • Tetrazole ring formation : Cyclization of nitrile intermediates with sodium azide or via 1,3-dipolar cycloaddition .
  • Purification : Recrystallization from solvents like pet-ether or ethanol to achieve >95% purity, monitored by TLC .

Example conditions from analogous syntheses:

  • Yield: 72% for a related tetrazole-acetamide via reflux in triethylamine .
  • Critical parameters: Reaction time (4–12 hours), temperature (80–120°C), and stoichiometric control of intermediates .

Q. Which spectroscopic techniques are essential for structural confirmation?

Key methods include:

  • 1H NMR : Identify aromatic protons (δ 7.42–7.58 ppm for chlorophenyl groups) and amide NH signals (δ 10.10–13.30 ppm) .
  • X-ray crystallography : Resolve tautomeric equilibria (e.g., amine/imine ratios in tetrazole rings) and confirm stereochemistry .
  • Mass spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. How can researchers address low solubility in aqueous buffers during biological assays?

Methodological solutions:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to maintain compound stability .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) to the acetamide or tetrazole moieties .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Strategies include:

  • Design of Experiments (DOE) : Systematically vary temperature, catalyst loading (e.g., triethylamine), and solvent polarity to maximize efficiency .
  • Catalyst screening : Test alternatives like DMAP or Pd-based catalysts for amide bond formation .
  • Flow chemistry : Improve heat transfer and reduce side reactions in continuous reactors .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Address variability via:

  • Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability controls .
  • Tautomer characterization : Confirm the dominant tautomeric form (e.g., 4-methyl-5-oxo-tetrazole) via NMR or X-ray, as tautomers may exhibit differing bioactivity .

Q. How can the environmental fate and ecotoxicological impact of this compound be assessed?

Follow frameworks like Project INCHEMBIOL :

  • Fate studies : Measure biodegradation (OECD 301), soil adsorption (OECD 106), and photolysis rates in simulated sunlight .
  • Ecotoxicology : Use Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) assays to determine LC50/EC50 values .

Q. What strategies improve stability under physiological conditions?

  • pH stability profiling : Use HPLC to monitor degradation in buffers (pH 1–9) and identify labile groups (e.g., tetrazole ring) .
  • Lyophilization : Stabilize the compound as a lyophilized powder stored at -20°C under inert gas .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

  • Tetrazole modifications : Replace the 4-methyl group with electron-withdrawing substituents (e.g., -CF3) to enhance metabolic stability .
  • Chlorophenyl substitution : Compare ortho-, meta-, and para-chloro analogs to optimize target binding .

Q. What advanced techniques validate purity for in vivo studies?

  • HPLC-DAD/MS : Achieve >99% purity with C18 columns (acetonitrile/water gradient) and monitor UV-Vis absorption (λ = 254 nm) .
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Q. How can experimental reproducibility be ensured across research groups?

  • Detailed protocols : Specify reaction conditions (e.g., "reflux at 80°C for 8 hours" vs. "heated") and instrument calibration .
  • Open data sharing : Publish raw NMR, HPLC, and crystallographic data in repositories like PubChem .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.